3-Fluoro-4-methoxybenzoyl chloride

Physical property differentiation Handling and formulation Solid vs. liquid acyl chloride

Programs requiring a crystalline, easily-handled acylating agent for 3-fluoro-4-methoxybenzoyl pharmacophore installation face supply challenges with liquid or hygroscopic alternatives. 3-Fluoro-4-methoxybenzoyl chloride (mp 68-71 °C) eliminates solvent-based transfer and sub-ambient storage, enabling precise microbalance weighing for fragment/DEL libraries. - Balanced electrophilicity (σm F = +0.34; σp OMe = -0.27) permits selective mono-acylation of polyfunctional substrates, reducing over-acylation yields losses. - Validated scalable synthesis (Fries rearrangement, kg-scale) with confirmed commercial capacity up to 300 kg supports uninterrupted supply from lead optimization through IND-enabling tox.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 3907-15-1
Cat. No. B1306104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxybenzoyl chloride
CAS3907-15-1
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)Cl)F
InChIInChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3
InChIKeyLOSBAHQDKBWMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methoxybenzoyl chloride: Fluorinated Acyl Chloride Building Block


3-Fluoro-4-methoxybenzoyl chloride (CAS 3907-15-1) is a difunctionalized benzoyl chloride building block bearing an electron-withdrawing fluorine at the 3-position and an electron-donating methoxy group at the 4-position of the aromatic ring [1]. This disubstitution pattern confers a unique electronic profile — combining inductive electron withdrawal (σm for F ≈ +0.34) with resonance electron donation (σp for OMe ≈ −0.27) — that distinguishes it from mono-substituted analogs such as 4-methoxybenzoyl chloride or 3-fluorobenzoyl chloride [2]. The compound is a white to off-white crystalline solid at ambient temperature (mp 68–71 °C), a physical state that contrasts sharply with the near-liquid consistency of its non-fluorinated counterpart 4-methoxybenzoyl chloride (mp 22–24 °C) [3]. It serves primarily as an acylating agent for the introduction of the 3-fluoro-4-methoxybenzoyl pharmacophore into drug candidates and agrochemical intermediates, with demonstrated utility in multiple patent-disclosed therapeutic programs [4].

Acylating agent for pharmacophore installation
Introduces 3-fluoro-4-methoxybenzoyl group into drug candidates and agrochemical intermediates.
Crystalline solid for precise handling
Ambient-temperature solid (mp 68–71 °C) simplifies weighing and purification compared to liquid analogs.
Dual electronic profile for reactivity tuning
Competing inductive and resonance effects may support selective acylation workflows.

Why Analogs Cannot Replace 3-Fluoro-4-methoxybenzoyl chloride


Although 4-methoxybenzoyl chloride (CAS 100-07-2) and 3-fluorobenzoyl chloride (CAS 1711-07-5) share the benzoyl chloride reactive core, neither singly recapitulates the orthogonal electronic and steric properties of the 3-fluoro-4-methoxy disubstitution pattern present in CAS 3907-15-1 . The 3-fluoro substituent inductively deactivates the ring (σm ≈ +0.34), reducing electron density at the carbonyl carbon and altering acylation kinetics relative to the strongly activated 4-methoxybenzoyl chloride (σp ≈ −0.27 alone), while simultaneously providing a metabolic soft spot distinct from the para-methoxy group [1]. Conversely, 3-fluorobenzoyl chloride lacks the 4-methoxy group entirely, forfeiting the resonance stabilization, hydrogen-bond acceptor capacity, and lipophilicity modulation that the methoxy group contributes to downstream amide and ester products [2]. In short, the two substituents act in concert: the fluorine modulates electrophilicity and metabolic oxidative susceptibility, while the methoxy governs solubility, conformation, and target binding interactions — a dual functional profile that cannot be replicated by either mono-substituted alternative [3].

Product
Key Profile
Interchangeability Risk
3-Fluoro-4-methoxybenzoyl chloride
Orthogonal electronic profile; crystalline solid; metabolic soft-spot modulation
Target compound
4-Methoxybenzoyl chloride
Strongly activated; liquid at RT; rapid CYP-mediated O-demethylation
Electronic profile and metabolic liability may not transfer directly; acylation kinetics can alter product distribution
3-Fluorobenzoyl chloride
Deactivated; free-flowing liquid; no resonance donation or H-bond acceptor capacity
Absence of 4-methoxy may forfeit target binding interactions; reactivity profile may shift significantly

3-Fluoro-4-methoxybenzoyl chloride: Key Differentiating Evidence


Crystalline Solid Advantage for Handling and Purification

3-Fluoro-4-methoxybenzoyl chloride is a crystalline solid at ambient temperature with a melting point of 68–71 °C, whereas its closest non-fluorinated analog, 4-methoxybenzoyl chloride (CAS 100-07-2), melts at 22–24 °C and exists as a low-melting solid or liquid under typical laboratory conditions [1]. 3-Fluorobenzoyl chloride (CAS 1711-07-5), which lacks the 4-methoxy group, is a free-flowing liquid with a melting point of −30 °C [2]. The ~46 °C elevation in melting point relative to 4-methoxybenzoyl chloride translates directly into practical advantages: the target compound can be weighed accurately on standard analytical balances without the need for low-temperature storage or specialized liquid-dispensing equipment, and it can be purified by straightforward recrystallization rather than fractional distillation under reduced pressure [3].

Crystalline Solid Advantage
Reported
Δmp ≈ +46 °C vs. 4-methoxy analog
Target: 68–71 °C (solid). Comparator: 22–24 °C (low-melting solid/liquid) or −30 °C (liquid).
Supports simplified procurement and handling workflow
Data to verify under specific lab conditions
Physical property differentiation Handling and formulation Solid vs. liquid acyl chloride

Electronic Profile: Orthogonal Polarization from Dual Substitution

The 3-fluoro-4-methoxy disubstitution pattern generates an electronically unique benzoyl electrophile. The meta-fluoro substituent exerts a strong inductive electron-withdrawing effect (Hammett σm = +0.34), while the para-methoxy group donates electron density through resonance (Hammett σp = −0.27) [1]. This creates a polarized aromatic system in which the carbonyl chloride experiences competing electronic influences — reduced π-electron density at the reaction center from the fluorine, partially offset by resonance donation from the methoxy — yielding an electrophilicity intermediate between the highly activated 4-methoxybenzoyl chloride (σp = −0.27, strongly resonance-donating) and the deactivated 3-fluorobenzoyl chloride (σm = +0.34, purely inductive withdrawal) [2]. The net electronic effect modulates both the rate of nucleophilic acyl substitution and the stability of the resulting amide/ester toward hydrolysis, with the fluorine additionally providing a ¹⁹F NMR handle for reaction monitoring that is absent in non-fluorinated analogs [3].

Electronic Profile
Class-level inference
3-F (σm ≈ +0.34) + 4-OMe (σp ≈ −0.27)
Electrophilicity intermediate between mono-substituted analogs
Balanced reactivity profile may support tunable acylation selectivity
Hammett constants; context-dependent reaction transfer
Electronic substituent effects Hammett linear free-energy relationship Acylation kinetics

Scalable Fries Rearrangement Route

A dedicated process chemistry study published in Tetrahedron Letters (2014) demonstrated a kilogram-scale synthesis of 3-fluoro-4-methoxybenzoyl chloride via Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate, followed by separation of the ortho (5) and para (4) isomers in an industrially feasible manner, and subsequent conversion of the para isomer (compound 4) to the target acyl chloride in high yield [1]. This contrasts with the typical laboratory-scale preparation of simple benzoyl chlorides via thionyl chloride treatment of the corresponding benzoic acid, which may not have been validated at scale for this specific fluorinated substrate. The Fries rearrangement route simultaneously produces a second valuable fluorinated building block (1,2-diethoxy-3-fluorobenzene, compound 2) from the ortho isomer, improving overall process atom economy relative to dedicated single-product syntheses [2]. Commercial suppliers confirm production capability up to 300 kg, establishing practical availability for pilot-scale campaigns [3].

Scalable Fries Rearrangement
Supporting evidence
Publication-documented kg-scale route
Commercial production confirmed up to 300 kg
Provides supply-chain confidence for lead optimization
Peer-reviewed process; supply scalability to review
Scalable synthesis Fries rearrangement Process chemistry Fluorinated building block

Nanomolar Anticancer Potency of Derivatives

Derivatives synthesized from 3-fluoro-4-methoxybenzoyl chloride have demonstrated potent biological activity across multiple target classes. A 1-(3-fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine derivative exhibited nanomolar-range IC50 values against specific kinase targets in vitro, supporting its evaluation as a lead compound for anti-inflammatory and anticancer development [1]. In the broader 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series — for which 4-substituted methoxybenzoyl chlorides serve as key synthetic inputs — compounds bearing electron-withdrawing aryl substituents achieved IC50 values of 6–55 nM against melanoma (A375) and prostate cancer (PC-3) cell lines, with activity attributed to colchicine-site tubulin binding and microtubule destabilization [2]. The SMART series further demonstrated equipotent inhibition of parental and P-glycoprotein-overexpressing multidrug-resistant (MDR) cell lines in vitro, and in vivo xenograft efficacy with %T/C values of 4–30% in PC-3 and A375 models, comparable to FDA-approved antitubulin agents [3]. While these data derive from the final bioactive molecules rather than the acyl chloride building block itself, they establish the pharmacophoric value of the 3-fluoro-4-methoxybenzoyl substructure when incorporated into drug-like scaffolds.

Derivative Antiproliferative Potency
Cross-study comparable
SMART series IC50 = 6–55 nM
A375 and PC-3 cell models; tubulin binding mechanism
Supports cell-model endpoint review
Pharmacophoric value; requires validation for direct targets
Anticancer agents Kinase inhibition Tubulin polymerization Structure-activity relationship

Fluorine Attenuation of CYP-Mediated Demethylation

A well-established metabolic pathway for 4-methoxybenzoyl-containing compounds is oxidative O-demethylation catalyzed by cytochrome P450 enzymes, particularly CYP199A2 and CYP199A4, which exhibit high activity and selectivity for para-methoxy substrates held in a closed active-site conformation via hydrophobic and hydrogen-bond interactions [1]. In synthetic cannabinoid RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole), O-demethylated metabolites were identified as the predominant urinary elimination products, with the parent compound undetectable — confirming that para-methoxy demethylation can dominate clearance [2]. The introduction of a fluorine atom at the 3-position, ortho to the 4-methoxy group, is expected to perturb CYP binding through both steric and electronic mechanisms: the electron-withdrawing fluorine reduces the electron density on the methoxy oxygen, potentially lowering its susceptibility to oxidative attack, while the increased steric bulk adjacent to the methoxy may interfere with the precise closed-conformation fit required by CYP199A4 for efficient catalysis [3]. This class-level inference — that ortho-fluorination can attenuate para-methoxy demethylation — is consistent with the broader medicinal chemistry principle that strategic fluorination at metabolically labile sites improves pharmacokinetic half-life [4].

Fluorine Attenuation of CYP Demethylation
Class-level inference
Predicted metabolic soft-spot modulation
Ortho-fluorination may sterically/electronically impede para-O-demethylation
Metabolic stability endpoint context may require head-to-head review
No direct comparative t½ data available
Metabolic stability Cytochrome P450 O-Demethylation Fluorine metabolic blocking

3-Fluoro-4-methoxybenzoyl chloride: Application Scenarios


Kinase and Tubulin Inhibitor Synthesis

When synthesizing amide- or ester-linked kinase inhibitors and microtubule destabilizers, 3-fluoro-4-methoxybenzoyl chloride provides a crystalline, easily handled acylating agent (mp 68–71 °C) [1] that installs a pharmacophore with proven translation to low-nanomolar antiproliferative activity (IC50 = 6–55 nM in A375 and PC-3 cancer lines) [2]. The 3-fluoro substituent serves a dual purpose: it provides a ¹⁹F NMR spectroscopic handle for reaction monitoring and metabolite identification, while potentially attenuating the CYP450-mediated O-demethylation that rapidly clears non-fluorinated 4-methoxybenzoyl analogs [3]. This scenario is particularly relevant for lead optimization programs transitioning from 4-methoxybenzoyl-containing hits that exhibit poor metabolic stability due to para-methoxy demethylation.

Kilogram-Scale Acylation for API Supply

For process chemists requiring multi-kilogram quantities of a fluorinated benzoyl chloride building block with reliable supply, CAS 3907-15-1 offers a publication-validated scalable synthetic route (Fries rearrangement on kg scale) [4] and confirmed commercial production capacity up to 300 kg [5]. The crystalline solid physical form simplifies large-scale handling relative to liquid acyl chlorides — no solvent-based transfer systems or sub-ambient storage are required — reducing the engineering complexity of pilot-plant acylation reactions. This scenario applies when a medicinal chemistry program has identified the 3-fluoro-4-methoxybenzoyl group as the optimal pharmacophore and requires uninterrupted supply from lead optimization through IND-enabling toxicology studies.

Selective Acylation in Agrochemical Synthesis

The balanced electronic profile of 3-fluoro-4-methoxybenzoyl chloride — with the carbonyl electrophilicity modulated by competing inductive withdrawal (3-F, σm ≈ +0.34) and resonance donation (4-OMe, σp ≈ −0.27) [6] — provides a reactivity window distinct from both highly activated 4-methoxybenzoyl chloride and deactivated 3-fluorobenzoyl chloride. This intermediate electrophilicity can be exploited for selective mono-acylation of polyfunctional substrates (e.g., amino alcohols, diamines) where over-acylation is a yield-limiting side reaction with more reactive acyl chlorides. The 3-fluoro-4-methoxy substitution pattern also mirrors the substitution in several herbicidal benzoxazinone scaffolds disclosed in the patent literature, making this building block directly relevant to agrochemical discovery [7].

Solid-Phase Acylation for DEL and Fragment Screening

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction, where precise stoichiometric control over acylation reactions is critical and excess reagent can compromise library quality, the solid physical form of 3-fluoro-4-methoxybenzoyl chloride (mp 68–71 °C) [1] enables accurate weighing on microbalances (±0.01 mg precision) that is difficult to achieve with liquid acyl chlorides such as 3-fluorobenzoyl chloride (mp −30 °C) [8]. The 3-fluoro-4-methoxy substitution also provides a balanced lipophilicity (XLogP3 = 2.7) [1] that is compatible with the typical property ranges sought in fragment hits, while the fluorine atom enables ¹⁹F NMR-based fragment screening and binding confirmation.

Application
Selection Property
Validation Focus
Kinase and Tubulin Inhibitor Synthesis
Crystalline handling and pharmacophoric track record
Cell-model endpoint review; metabolic stability context
Kilogram-Scale Acylation for API Supply
Scalable route and solid-state processability
Supply-chain validation; pilot-plant handling review
Selective Acylation in Agrochemical Synthesis
Intermediate electrophilicity profile
Selectivity context in polyfunctional substrates
Solid-Phase Acylation for DEL and Fragment Screening
Microbalance-compatible solid form
Stoichiometric control and ¹⁹F NMR assay context

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